Fmoc-D-Cys(stbu)-OH

Descripción general

Descripción

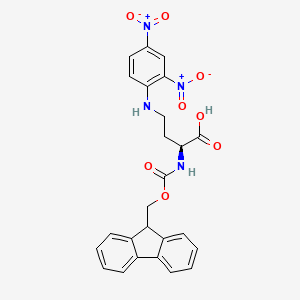

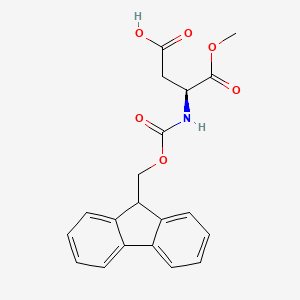

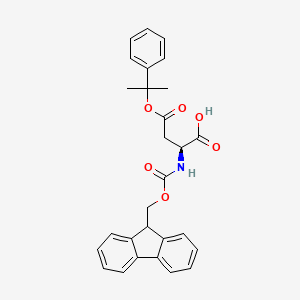

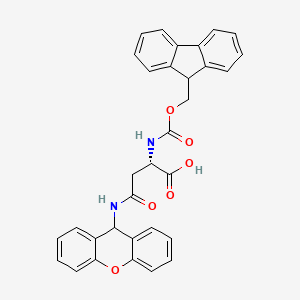

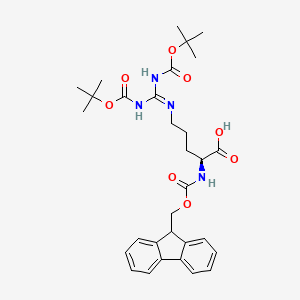

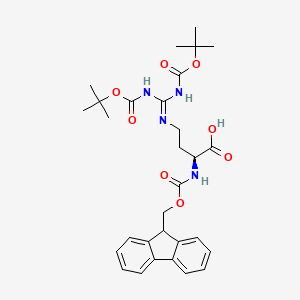

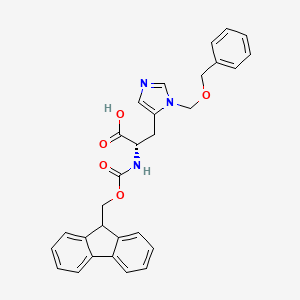

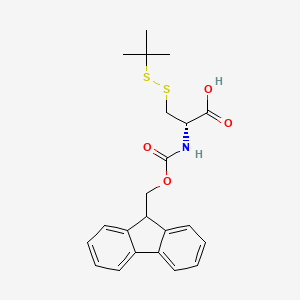

Fmoc-D-Cys(stbu)-OH is an amino acid derivative with a protected thiol group that can be used in peptide synthesis and other biochemical applications. It is a derivative of cysteine, a sulfur-containing amino acid with a thiol group that is essential for many biological processes. Fmoc-D-Cys(stbu)-OH is a protected thiol group that is used in peptide synthesis and other biochemical applications. It is used in the synthesis of peptides, proteins, and other biopolymers molecules. It is also used in the synthesis of fluorescently labeled peptides, which can be used to study the structure and function of proteins.

Aplicaciones Científicas De Investigación

Application in Bio-Inspired Peptide Crypto-Thioesters Synthesis

Scientific Field

This application falls under the field of Chemical Science .

Summary of the Application

The Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins native chemical ligation (NCL) remains a challenge in the field . A simple and general methodology has been reported, enabling access to peptide thioester surrogates .

Methods of Application or Experimental Procedures

The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL . This method was successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .

Results or Outcomes

The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH . These fast kinetics arise from the bio-inspired N S design, intein-like intramolecular catalysis .

Application in Peptide and Protein Science

Scientific Field

This application is relevant to the field of Peptide and Protein Science .

Summary of the Application

Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Methods of Application or Experimental Procedures

The methods involve the use of cysteine protecting groups, which have enabled a vast array of peptide and protein chemistry over the last several decades .

Results or Outcomes

The development of these strategies has led to the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Application in Green Chemistry

Scientific Field

This application is relevant to the field of Green Chemistry .

Summary of the Application

Peptides are gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .

Methods of Application or Experimental Procedures

The Fmoc/tBu solid-phase synthesis method is used for the synthesis of peptides . This method is widely used in both research and industrial settings due to its efficiency and reliability .

Results or Outcomes

The use of the Fmoc/tBu solid-phase synthesis method has facilitated the synthesis of peptides, which are gaining considerable attention as potential drugs .

Propiedades

IUPAC Name |

(2S)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUMTHLUTJOUML-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Cys(stbu)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.